molecular formula C11H11NO3 B8404673 2H-Pyrano[3,2-b]pyridine-3-carboxylic acid ethyl ester

2H-Pyrano[3,2-b]pyridine-3-carboxylic acid ethyl ester

Cat. No. B8404673
M. Wt: 205.21 g/mol
InChI Key: PQOPCZBQZUKORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyrano[3,2-b]pyridine-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyrano[3,2-b]pyridine-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyrano[3,2-b]pyridine-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2H-pyrano[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)8-6-9-10(15-7-8)4-3-5-12-9/h3-6H,2,7H2,1H3

InChI Key

PQOPCZBQZUKORQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=N2)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of NaH 60% (0.051 mol) in THF (20 ml) was stirred at 0° C. A solution of 3-hydroxy-2-pyridinecarboxaldehyde (0.034 mol) in THF (75 ml) was added dropwise at 0° C. The reaction mixture was stirred for one hour at room temperature. A solution of 2-(diethoxyphosphinyl)-2-propenoic acid, ethyl esther (0.041 mol) in THF (75 ml) was added portionwise at 0° C. The reaction mixture was stirred for 24 hours at room temperature, then stirred and refluxed for 4 hours, then stirred for 24 hours at room temperature. A 10% aqueous NH4Cl solution was added and the mixture was extracted with DCM. The separated organic layer was dried, filtered and the solvent evaporated. The residue was purified by short open column chromatography over silica gel. The desired fractions were collected and the solvent was evaporated, yielding 0.56 g of 2H-pyrano[3,2-b]pyridine-3-carboxylic acid, ethyl ester (intermediate 24).
Name
Quantity
0.051 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.034 mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
2-(diethoxyphosphinyl)-2-propenoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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